Normetanephrine

概要

説明

Normetanephrine, also known as normetadrenaline, is a metabolite of norepinephrine. It is produced by the action of the enzyme catechol-O-methyl transferase on norepinephrine. This compound is excreted in the urine and is found in various tissues. This compound serves as a marker for catecholamine-secreting tumors such as pheochromocytoma .

作用機序

ノルメタネフリンは、主にノルエピネフリンの代謝産物としての役割を通じて効果を発揮します。それは、カテコール-O-メチルトランスフェラーゼによるノルエピネフリンのメチル化によって生成されるノルエピネフリンの分解経路に関与しています。 このプロセスは、体内のノルエピネフリンの量を調節し、交感神経系の正常な機能を保証するのに役立ちます .

類似化合物:

メタネフリン: 別のカテコールアミンの代謝産物で、特にエピネフリンの代謝産物で、同じ酵素、カテコール-O-メチルトランスフェラーゼによって生成されます.

3-メトキシチラミン: ドーパミンの代謝産物で、カテコール-O-メチルトランスフェラーゼによっても生成されます.

比較:

ノルメタネフリン対メタネフリン: どちらもカテコールアミンの代謝産物ですが、異なる親化合物(ノルエピネフリン対エピネフリン)から派生しています。

ノルメタネフリン対3-メトキシチラミン: ノルメタネフリンはノルエピネフリンの代謝産物ですが、3-メトキシチラミンはドーパミンの代謝産物です。

ノルメタネフリンは、ノルエピネフリン代謝における独自の役割と診断上の重要性から、臨床および研究の両方において貴重な化合物となっています。

生化学分析

Biochemical Properties

Normetanephrine plays a crucial role in biochemical reactions as a metabolite of norepinephrine. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its formation is catechol-O-methyl transferase, which methylates norepinephrine to produce this compound. This interaction is essential for the metabolism and clearance of norepinephrine from the body .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can impact the adrenergic signaling pathway by interacting with adrenergic receptors, leading to changes in cellular responses such as increased heart rate and blood pressure .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to adrenergic receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, this compound can influence enzyme activity, either by inhibiting or activating specific enzymes involved in norepinephrine metabolism. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of norepinephrine. It interacts with enzymes such as catechol-O-methyl transferase and monoamine oxidase, which are responsible for its formation and degradation. These interactions influence metabolic flux and the levels of metabolites in the body, contributing to the overall regulation of norepinephrine metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions influence the localization and accumulation of this compound within specific tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. These processes ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical activity .

準備方法

合成経路と反応条件: ノルメタネフリンは、カテコール-O-メチルトランスフェラーゼを用いてノルエピネフリンをメチル化することで合成できます。 反応には通常、生理的条件下でS-アデノシルメチオニン(SAM)などのメチル供与体が使用されます .

工業生産方法: ノルメタネフリンの工業生産には、尿などの生物学的サンプルから、液体クロマトグラフィー-タンデム質量分析法(LC-MS/MS)などの技術を用いて抽出・精製することが多く用いられます。 この方法は、ノルメタネフリンの検出と定量において高い特異性と感度を実現します .

化学反応の分析

反応の種類: ノルメタネフリンは、次のようないくつかの化学反応を起こします。

酸化: ノルメタネフリンは酸化されてバニリルマンデル酸(VMA)を生成することができ、これはカテコールアミンの代謝における一般的な最終産物です.

還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。

置換: ノルメタネフリンは置換反応、特にヒドロキシル基やメトキシ基を含む置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

置換: ハロゲンやアルキル化剤などの試薬は、制御された条件下で使用できます。

主要な生成物:

バニリルマンデル酸(VMA): ノルメタネフリンの酸化によって生成されます.

4. 科学研究への応用

ノルメタネフリンは、科学研究においていくつかの応用があります。

化学: カテコールアミンとその代謝物の定量のための分析化学における標準物質として使用されます。

生物学: ノルエピネフリンの代謝における役割と、様々な生理学的プロセスにおけるその影響について研究されています。

科学的研究の応用

Normetanephrine has several applications in scientific research:

Chemistry: Used as a standard in analytical chemistry for the quantification of catecholamines and their metabolites.

Biology: Studied for its role in the metabolism of norepinephrine and its implications in various physiological processes.

Medicine: Utilized as a biomarker for diagnosing pheochromocytoma and other catecholamine-secreting tumors.

Industry: Employed in the development of diagnostic assays and analytical methods for clinical research.

類似化合物との比較

Metanephrine: Another metabolite of catecholamines, specifically epinephrine, formed by the same enzyme, catechol-O-methyl transferase.

3-Methoxytyramine: A metabolite of dopamine, also formed by catechol-O-methyl transferase.

Comparison:

Normetanephrine vs. Metanephrine: Both are metabolites of catecholamines but are derived from different parent compounds (norepinephrine vs. epinephrine).

This compound vs. 3-Methoxytyramine: While this compound is a metabolite of norepinephrine, 3-methoxytyramine is a metabolite of dopamine.

This compound’s unique role in norepinephrine metabolism and its diagnostic significance make it a valuable compound in both clinical and research settings.

生物活性

Normetanephrine is a significant metabolite of norepinephrine, primarily produced by the action of catechol-O-methyltransferase (COMT) on norepinephrine and epinephrine. It plays a crucial role in the diagnosis and management of certain neuroendocrine tumors, particularly pheochromocytomas and paragangliomas. This article explores the biological activity of this compound, highlighting its diagnostic utility, physiological implications, and associated case studies.

1. Overview of this compound

This compound is an O-methylated metabolite of norepinephrine and is primarily produced in the adrenal medulla and sympathetic nerve endings. It is released into circulation during stress or sympathetic nervous system activation. The measurement of this compound levels in plasma or urine serves as a biomarker for diagnosing pheochromocytoma, a tumor that secretes catecholamines.

2.1 Sensitivity and Specificity

Numerous studies have established the diagnostic efficacy of plasma this compound measurements. A comparative study indicated that median plasma concentrations of free this compound were 17-fold higher in patients with pheochromocytoma compared to a reference population, significantly outperforming deconjugated forms . The sensitivity and specificity for diagnosing pheochromocytoma using plasma free this compound were reported at 97% and 93%, respectively, indicating its reliability as a diagnostic tool .

2.2 Case Studies

- Case Study 1 : A 17-year-old boy presented with abdominal pain and was found to have elevated urinary this compound levels (4,050 nmol/L), while metanephrine levels were normal. This case underscores the importance of measuring this compound in atypical presentations of pheochromocytoma .

- Case Study 2 : In another instance, a patient with suspected pheochromocytoma exhibited elevated plasma this compound levels after clonidine suppression tests, confirming the diagnosis despite normal norepinephrine levels .

3. Physiological Implications

This compound's biological activity extends beyond diagnostics; it also has implications for cardiovascular health. Elevated levels have been associated with increased cardiovascular risk factors, including hypertension and metabolic syndrome. A recent study indicated that higher urine levels of this compound correlated with an increased risk of cardiovascular events in patients with non-functioning adrenal incidentalomas .

4.1 Biochemical Pathways

The production of this compound occurs through several biochemical pathways:

- Synthesis : this compound is synthesized from norepinephrine by COMT.

- Metabolism : It is metabolized primarily in the liver to vanillylmandelic acid (VMA) and can be conjugated to sulfate forms which are excreted in urine.

4.2 Clinical Research Data

A retrospective study involving 828 patients demonstrated that higher levels of this compound were significantly associated with metabolic syndrome (OR = 1.10, p = 0.037) after controlling for confounding factors . This suggests that this compound not only serves as a tumor marker but may also indicate broader metabolic disturbances.

5. Data Tables

| Parameter | Reference Population | Pheochromocytoma Patients | Statistical Significance |

|---|---|---|---|

| Median Plasma this compound | 1 nmol/L | 17 nmol/L | p < 0.001 |

| Sensitivity | - | 97% | - |

| Specificity | - | 93% | - |

6. Conclusion

This compound is a critical biomarker for diagnosing pheochromocytoma and understanding related cardiovascular risks. Its measurement provides valuable insights into both tumor presence and potential metabolic implications, making it an essential component in the evaluation of patients with suspected neuroendocrine tumors.

特性

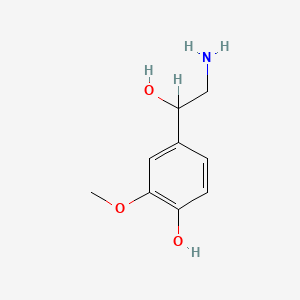

IUPAC Name |

4-(2-amino-1-hydroxyethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYAYWLBAHXHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861701 | |

| Record name | (+/-)-Normetanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Normetanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97-31-4 | |

| Record name | (±)-Normetanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Normetanephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Normetanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORMETANEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45DE6B88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Normetanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 °C | |

| Record name | Normetanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000819 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is normetanephrine a useful biomarker for pheochromocytoma and paraganglioma (PPGL)?

A1: this compound is the O-methylated metabolite of norepinephrine, a primary catecholamine produced by PPGLs. [, , ] These tumors often release excessive amounts of norepinephrine, leading to elevated levels of this compound in plasma and urine. This makes this compound a sensitive and specific biomarker for PPGL diagnosis. [, , , ]

Q2: Can other conditions besides PPGLs cause elevated this compound levels?

A2: Yes, certain medications and conditions can lead to false-positive elevations in this compound. Tricyclic antidepressants, phenoxybenzamine, and norepinephrine reuptake blockers are known to interfere with this compound measurements. [, , , ] Other conditions like obstructive sleep apnea (OSA) and congestive heart failure can also increase sympathetic nervous system activity, potentially leading to elevated this compound levels. [, ] Dietary factors like consumption of catecholamine-rich foods can also contribute to falsely elevated levels. []

Q3: How do plasma and urinary this compound levels compare in diagnosing PPGLs?

A3: Both plasma and urinary this compound measurements are valuable for PPGL diagnosis, but plasma measurements are generally preferred due to higher sensitivity and specificity, especially when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ] Urinary this compound can be affected by factors like renal function and dietary intake, which may lead to false-positive results. [, ]

Q4: Can this compound levels predict tumor size and location in PPGL patients?

A4: Research suggests a correlation between tumor diameter and combined plasma concentrations or urinary outputs of this compound and metanephrine. [] Additionally, a higher ratio of metanephrine to this compound in plasma can indicate an adrenal tumor location. []

Q5: How do this compound levels help distinguish between different types of hereditary pheochromocytomas?

A5: Different genetic mutations associated with hereditary pheochromocytomas are often linked to specific patterns of catecholamine production. For instance, patients with MEN 2 and NF1 often present with elevated metanephrine (indicating epinephrine production), while those with VHL syndrome typically show primarily elevated this compound (norepinephrine production). [] Notably, SDHB and SDHD mutations are often associated with increased methoxytyramine levels, suggesting dopamine production. [] Analyzing these patterns can guide genetic testing for underlying mutations.

Q6: What analytical methods are commonly used to measure this compound levels?

A6: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for measuring this compound levels in both plasma and urine. [, , , , ] ELISA techniques can also be employed for quantitative analysis of this compound in urine. []

Q7: What are the advantages of using LC-MS/MS for this compound measurement?

A7: LC-MS/MS offers superior sensitivity and specificity compared to other methods, reducing the likelihood of false-positive results due to interfering substances. [, , , ] This is particularly important when dealing with potential medication interferences.

Q8: How can the selectivity of LC-MS/MS be further enhanced for measuring plasma-free metanephrines?

A8: Incorporating multistage fragmentation (MRM3) into the LC-MS/MS workflow has been shown to significantly improve analytical selectivity for plasma-free metanephrine measurement, effectively eliminating interferences from coeluting substances. []

Q9: Can dietary factors interfere with the measurement of this compound?

A9: Yes, consuming foods rich in catecholamines, like bananas, pineapples, and oranges, can lead to falsely elevated levels of this compound in both plasma and urine samples. []

Q10: Are there any preanalytical considerations for accurate this compound measurement?

A10: Yes, several factors can influence this compound levels. It is crucial to draw blood samples from patients in a supine or recumbent position, ideally in a warm environment, and using a cannula instead of direct venipuncture. [, ] Outpatient sampling generally leads to higher this compound levels compared to inpatient settings, potentially increasing false-positive rates. [] These precautions help minimize false-positive results due to stress or other confounding factors.

Q11: How is this compound metabolized in the body?

A11: this compound is primarily metabolized through conjugation with sulfate, forming sulfoconjugated this compound, which is then excreted in urine. [, ] A smaller portion is metabolized via the aldehyde reductase pathway, resulting in the formation of 3-methoxy-4-hydroxyphenylglycol. []

Q12: What is the primary mechanism of action of this compound?

A12: this compound itself doesn't have a direct mechanism of action like its parent compound, norepinephrine. While it can bind to adrenergic receptors, it does so with much lower affinity, making its physiological effects negligible compared to norepinephrine. []

Q13: Does this compound interact with uptake transporters in a similar way to norepinephrine?

A13: While both norepinephrine and this compound can be taken up by cells, their affinities for specific transporters differ. This compound displays a higher affinity for the extraneuronal uptake transporter (Uptake2), while norepinephrine is preferentially taken up by the neuronal transporter (Uptake1). [, ]

Q14: Can drugs affecting norepinephrine uptake influence this compound levels?

A14: Yes, medications like tricyclic antidepressants and serotonin-norepinephrine reuptake inhibitors (SNRIs) can block norepinephrine reuptake transporters, potentially leading to increased this compound levels. [, , , ]

Q15: How do levels of this compound fluctuate throughout the day?

A15: this compound levels, like other catecholamine metabolites, can exhibit diurnal variation, with higher levels typically observed in the morning and lower levels at night, reflecting the body's natural circadian rhythm. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。